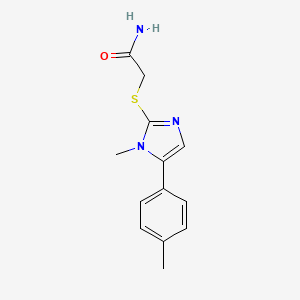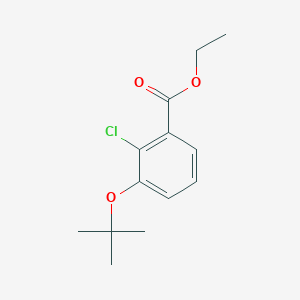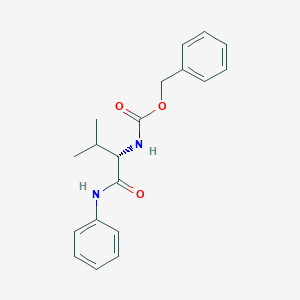
N-Phenyl L-Z-Valinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antifungal Activity in Agriculture
N-Phenyl L-Z-Valinamide derivatives, specifically valinamide carbamates, have been studied for their antifungal activities, particularly in agriculture. These compounds exhibit potent anti-oomycete activity and are notable for their low toxicity toward mammalian cells. Research indicates that certain derivatives, such as 1-phenyl-2-phenoxyethylamino valinamide carbamates, demonstrate high in vitro fungicidal activity against pathogens like Phytophthora capsici, surpassing some control compounds in effectiveness. These findings suggest a promising avenue for controlling diseases like cucumber downy mildew in agriculture (Wang et al., 2015).
Pharmacokinetics in Cancer Therapy
This compound derivatives, such as TZT-1027, have been studied in the context of cancer therapy. TZT-1027, a cytotoxic dolastatin 10 derivative, inhibits microtubule assembly by binding to tubulins. In phase I clinical studies, it was used to determine dose-limiting toxicities and maximum tolerated doses in patients with advanced solid tumors. This research contributes to our understanding of the pharmacokinetics of such compounds, which is crucial for developing effective cancer therapies (de Jonge et al., 2005).
Induction and Inactivation of CYP3A4
Studies on compounds like DPC 681, a derivative of this compound, provide insights into drug interactions and metabolism. DPC 681, a human immunodeficiency virus protease inhibitor, induces and inactivates CYP3A4, a critical enzyme in drug metabolism. Understanding these interactions helps in predicting drug-drug interactions and optimizing dosing regimens for patients undergoing complex medication therapies (Luo et al., 2003).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Mode of Action
It is known that the compound belongs to the class of valinamide carbamates, which are amino acid fungicides . These compounds are known to target cellulose synthase enzymes found in oomycete plant pathogens . The interaction of the compound with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
It is known that valinamide carbamates, to which n-phenyl l-z-valinamide belongs, are synthesized from phenylalanine and malonyl-coa
Result of Action
It is known that valinamide carbamates, including this compound, exhibit fungicidal activities . The specific effects of this compound’s action require further investigation.
Action Environment
It is known that the use of environmentally friendly and biodegradable green pesticides, such as valinamide carbamates, can address some environmental problems while maintaining crop yields .
Propiedades
IUPAC Name |
benzyl N-[(2S)-1-anilino-3-methyl-1-oxobutan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-14(2)17(18(22)20-16-11-7-4-8-12-16)21-19(23)24-13-15-9-5-3-6-10-15/h3-12,14,17H,13H2,1-2H3,(H,20,22)(H,21,23)/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZWOLATMXPENQ-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

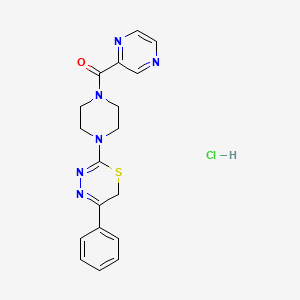
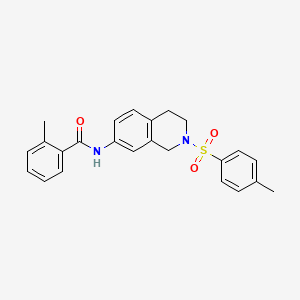
![3-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2474318.png)
![2-[6-(Cyanomethyl)naphthalen-2-yl]acetonitrile](/img/structure/B2474319.png)
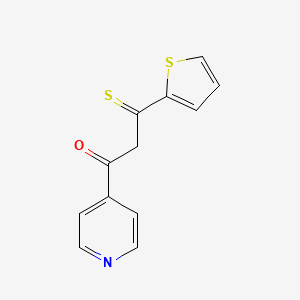
![2-{[2-(3,4-dimethylphenyl)-1-methyl-2-oxoethyl]thio}-N-(4-fluorobenzyl)-3-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2474321.png)
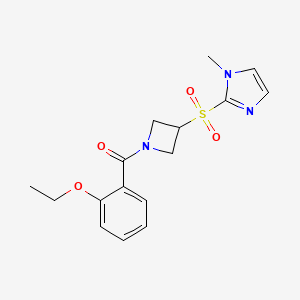

![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2474327.png)
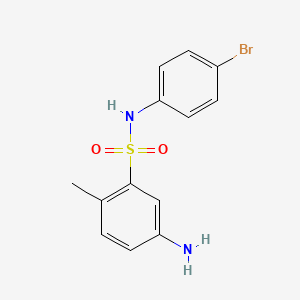
![1-allyl-7-ethyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2474329.png)
![1-[7a-(Pyrrolidine-1-carbonyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrol-2-yl]-2-chloroethanone](/img/structure/B2474330.png)
